molecular formula C9H15NO3 B14707185 Cyclononanone, 2-nitro- CAS No. 13154-29-5

Cyclononanone, 2-nitro-

Cat. No.: B14707185
CAS No.: 13154-29-5
M. Wt: 185.22 g/mol
InChI Key: BDOPHVQWVPKYFT-UHFFFAOYSA-N
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Description

Cyclononanone, 2-nitro- is an organic compound with the molecular formula C9H15NO3 It is a cyclic ketone with a nitro group attached to the second carbon of the cyclononanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclononanone, 2-nitro- can be achieved through several methods. One common approach involves the nitration of cyclononanone using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures and conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of Cyclononanone, 2-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclononanone, 2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives with different oxidation states.

    Reduction: The nitro group can be reduced to an amine or other nitrogen-containing functional groups.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.

    Substitution: Nucleophiles such as amines or thiols can react with the nitro group under appropriate conditions.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted cyclononanone compounds.

Scientific Research Applications

Cyclononanone, 2-nitro- has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclononanone, 2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

    Cyclononanone: The parent compound without the nitro group.

    Cyclononanone, 2-amino-: A derivative with an amino group instead of a nitro group.

    Cyclononanone, 2-hydroxy-: A derivative with a hydroxy group at the second carbon.

Uniqueness: Cyclononanone, 2-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

13154-29-5

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-nitrocyclononan-1-one

InChI

InChI=1S/C9H15NO3/c11-9-7-5-3-1-2-4-6-8(9)10(12)13/h8H,1-7H2

InChI Key

BDOPHVQWVPKYFT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(=O)CCC1)[N+](=O)[O-]

Origin of Product

United States

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